

LC-MS/MS method for detecting "Pseudoerythromycin A enol ether" in samples

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Compound of Interest

Compound Name: *Pseudoerythromycin A enol ether*

Cat. No.: *B15601576*

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An LC-MS/MS method for the detection of **Pseudoerythromycin A enol ether**, a significant degradation product of Erythromycin A, is crucial for researchers, scientists, and drug development professionals involved in stability studies and quality control of erythromycin-based pharmaceuticals. This document provides a detailed application note and protocol for the sensitive and selective quantification of **Pseudoerythromycin A enol ether** in various samples.

Pseudoerythromycin A enol ether is formed through a complex internal rearrangement of Erythromycin A under neutral to weakly alkaline conditions.^[1] It serves as an important analytical standard in stability assessments of Erythromycin A.^{[1][2]}

Application Note

1. Introduction

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Pseudoerythromycin A enol ether**. The method is designed for high-throughput analysis and is applicable to stability testing of drug formulations and impurity profiling. The protocol leverages the selectivity of Multiple Reaction Monitoring (MRM) to ensure accurate quantification even in complex matrices.

2. Analyte Information

- Compound Name: **Pseudoerythromycin A enol ether**
- Molecular Formula: C₃₇H₆₅NO₁₂[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 715.9 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)
- Monoisotopic Mass: 715.45067651 Da[\[3\]](#)
- CAS Number: 105882-69-7[\[1\]](#)[\[4\]](#)

3. Method Summary

The method employs reverse-phase liquid chromatography for the separation of **Pseudoerythromycin A enol ether** from its parent compound, Erythromycin A, and other related substances. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Quantification is based on the MRM transition of the protonated molecule.

4. Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method. These values are representative and may vary depending on the specific instrumentation and matrix used.

Parameter	Result
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Linearity (r ²)	>0.995
Dynamic Range	0.5 - 500 ng/mL
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 8%
Accuracy (% Recovery)	92 - 105%

Experimental Protocols

1. Sample Preparation

The following protocol is a general guideline for the extraction of **Pseudoerythromycin A enol ether** from a solid drug formulation.

- Accurately weigh 10 mg of the sample powder into a 10 mL volumetric flask.
- Add 5 mL of a 50:50 (v/v) solution of acetonitrile and water.
- Sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to equilibrate to room temperature.
- Make up the volume to 10 mL with the 50:50 acetonitrile/water solution.
- Vortex for 1 minute to ensure homogeneity.
- Filter the solution through a 0.22 μ m syringe filter into an LC vial for analysis.

2. Liquid Chromatography

Parameter	Condition
LC System	Agilent 1290 Infinity II or equivalent
Column	Waters Xterra RP18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.8 mL/min
Column Temperature	50 °C
Injection Volume	5 µL
Gradient Elution	Time (min)
0.0	
15.0	
15.1	
18.0	
18.1	
22.0	

3. Mass Spectrometry

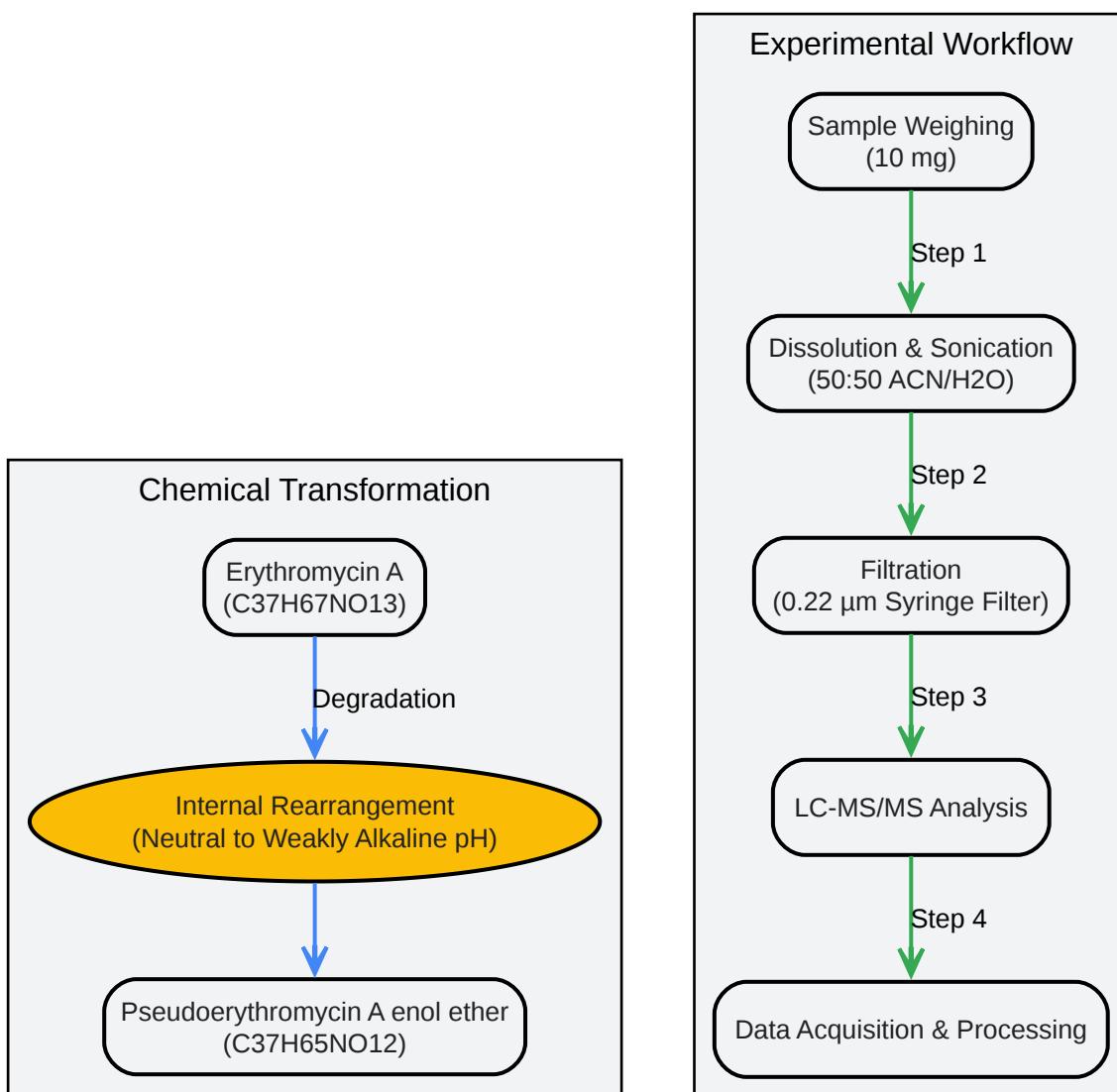
Parameter	Setting
Mass Spectrometer	Sciex Triple Quad 6500+ or equivalent
Ionization Source	Electrospray Ionization (ESI)
Polarity	Positive
IonSpray Voltage	5500 V
Source Temperature	500 °C
Curtain Gas	35 psi
Ion Source Gas 1	50 psi
Ion Source Gas 2	55 psi
Collision Gas	Nitrogen

4. MRM Transitions

The following MRM transitions are proposed for the detection of **Pseudoerythromycin A enol ether**. The precursor ion is the protonated molecule $[M+H]^+$. Product ions are generated from the characteristic loss of the desosamine and cladinose sugar moieties.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (V)
Pseudoerythromycin A enol ether (Quantifier)	716.5	558.4	150	35
Pseudoerythromycin A enol ether (Qualifier)	716.5	158.1	150	40
Erythromycin A (for reference)	734.5	576.4	100	30

Visualizations



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